molecular formula C13H13N3O3S B5777274 N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide

N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide

Cat. No. B5777274
M. Wt: 291.33 g/mol
InChI Key: INZAFXBYBIITNL-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide, also known as MPTA, is a chemical compound with potential therapeutic applications. It belongs to the class of thioacetamide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide has also been found to modulate the levels of neurotransmitters in the brain, which may explain its potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors. In inflammation research, N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In Alzheimer's disease research, N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide has been found to improve cognitive function and reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biochemical and physiological effects. However, there are also limitations to using N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide. In cancer research, further studies are needed to determine the optimal dosage and treatment regimen for N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide. In inflammation research, N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide could be studied in combination with other anti-inflammatory agents to determine its potential synergistic effects. In Alzheimer's disease research, N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide could be studied in combination with other cognitive enhancers to determine its potential therapeutic effects.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide is a promising chemical compound with potential therapeutic applications in various fields such as cancer, inflammation, and Alzheimer's disease. Its biochemical and physiological effects have been extensively studied, and further research is needed to determine its optimal dosage and treatment regimen. N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide has several advantages for lab experiments, but its limitations and potential off-target effects need to be considered. Overall, N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide is a valuable compound for scientific research and has the potential to lead to the development of new therapeutic agents.

Synthesis Methods

N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide can be synthesized through a multistep process involving the reaction of 3-methoxybenzaldehyde with thiourea to form 3-methoxyphenylthiourea. This intermediate is then reacted with ethyl bromoacetate to form ethyl 2-(3-methoxyphenyl)thioacetate. Finally, the target compound N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide is obtained by hydrolyzing ethyl 2-(3-methoxyphenyl)thioacetate with sodium hydroxide.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and Alzheimer's disease. In cancer research, N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In Alzheimer's disease research, N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide has been shown to improve cognitive function in animal models.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-19-10-4-2-3-9(7-10)15-12(18)8-20-13-14-6-5-11(17)16-13/h2-7H,8H2,1H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZAFXBYBIITNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

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